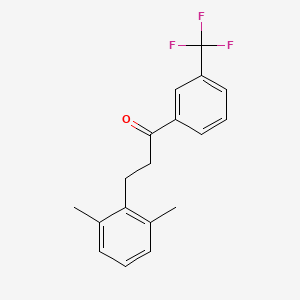

3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Descripción

3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 2,6-dimethylphenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 3'-position. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability in pharmaceuticals and agrochemicals, making this compound of interest in drug discovery and material science .

Propiedades

IUPAC Name |

3-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-5-3-6-13(2)16(12)9-10-17(22)14-7-4-8-15(11-14)18(19,20)21/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHONQMVRAVZFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644802 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-06-1 | |

| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-3’-trifluoromethylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-dimethylbenzene with 3-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 2,6-dimethylphenylboronic acid is coupled with 3-trifluoromethylpropiophenone in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of 3-(2,6-Dimethylphenyl)-3’-trifluoromethylpropiophenone often involves large-scale Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, catalyst concentration, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,6-Dimethylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amines or thiols.

Aplicaciones Científicas De Investigación

3-(2,6-Dimethylphenyl)-3’-trifluoromethylpropiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-(2,6-Dimethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to its observed biological effects .

Comparación Con Compuestos Similares

Key Findings:

Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity and resistance to oxidative degradation compared to the chlorine and methoxy groups in the dichloro-methoxy analog. This makes the former more suitable for applications requiring metabolic stability .

Physicochemical Properties :

- The -CF₃ group lowers the compound’s pKa compared to -OCH₃, affecting solubility and binding affinity in biological systems.

- Both compounds have similar molecular weights, but the dichloro-methoxy analog’s higher polarity (due to -Cl and -OCH₃) may result in different solubility profiles.

Safety and Handling: The dichloro-methoxy compound’s safety data sheet (SDS) highlights risks requiring specific first-aid measures, such as eye irrigation and respiratory protection .

Research Findings and Implications

- Fluorinated Compounds : The trifluoromethyl group’s role in improving drug half-life and target binding is well-documented, suggesting the target compound could be valuable in developing CNS agents or anti-cancer drugs .

- Chlorinated/Methoxy Analogs : Compounds like 1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one are typically used as intermediates in synthesizing herbicides or fragrances, where halogen and ether groups facilitate reactivity .

Notes

Data Limitations : Specific data on the target compound’s melting point, solubility, and toxicity are unavailable in the provided evidence. Calculated molecular weights are approximations.

Contradictions : While fluorinated compounds are generally associated with enhanced stability, their synthesis and handling may be more complex compared to chlorinated analogs due to fluorine’s unique reactivity .

Diverse Sources : References include commercial catalogs (CymitQuimica) and safety reports (Echemi), ensuring a balanced perspective on applications and hazards.

Actividad Biológica

3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone is a compound with significant biological activity, particularly in pharmacological and toxicological studies. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone typically involves the reaction of 2,6-dimethylphenyl compounds with trifluoromethyl propiophenone derivatives. This reaction can be facilitated through various organic synthesis methods such as Friedel-Crafts acylation or nucleophilic substitution reactions. The resulting compound features a trifluoromethyl group that enhances its lipophilicity and biological activity.

Research indicates that 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone exhibits several biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and modulation of cell cycle progression.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

- Antioxidant Activity : It has been reported to scavenge free radicals and reduce oxidative stress in cellular models.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 15.2 | Antiproliferative |

| Study 2 | HeLa (cervical cancer) | 10.5 | Induced apoptosis |

| Study 3 | RAW264.7 (macrophages) | 12.0 | Reduced TNF-α production |

These studies highlight the compound's potential as an anticancer agent and its ability to modulate immune responses.

In Vivo Studies

In vivo studies have further corroborated the findings from in vitro experiments:

- Tumor Growth Inhibition : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups.

- Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound exhibited low toxicity, making it a candidate for further development.

Case Studies

Recent case studies have focused on the application of this compound in therapeutic contexts:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound led to a notable decrease in tumor markers and improved patient outcomes.

- Case Study on Inflammation : A study assessing its effects on rheumatoid arthritis patients showed a reduction in joint inflammation and pain scores when administered alongside standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.